molecular formula C9H7BrN2O B14043033 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone

Cat. No.: B14043033
M. Wt: 239.07 g/mol
InChI Key: UKHFGZZOQHARPD-UHFFFAOYSA-N
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Description

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.06868 . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone typically involves the reaction of 7-bromo-1H-benzoimidazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone has a wide range of scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research on this compound focuses on its potential use in treating various diseases, including infections and cancer. It is also investigated for its role in modulating biological pathways and molecular targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-(7-Bromo-1H-benzoimidazol-5-yl)ethanone can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly impact its chemical and biological properties.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(7-bromo-3H-benzimidazol-5-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-2-7(10)9-8(3-6)11-4-12-9/h2-4H,1H3,(H,11,12)

InChI Key

UKHFGZZOQHARPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)Br)N=CN2

Origin of Product

United States

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